Inosine, 2-fluoro-

Catalog No.
S902081
CAS No.
13276-42-1
M.F
C10H11FN4O5
M. Wt
286.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Inosine, 2-fluoro-

CAS Number

13276-42-1

Product Name

Inosine, 2-fluoro-

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-fluoro-1H-purin-6-one

Molecular Formula

C10H11FN4O5

Molecular Weight

286.22 g/mol

InChI

InChI=1S/C10H11FN4O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,13,14,19)/t3-,5-,6-,9-/m1/s1

InChI Key

RHLSRGWIGPHHJW-UUOKFMHZSA-N

SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)F

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)F

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)F

Probe for Nucleic Acid Detection

One primary application of 2-FI lies in its ability to function as a probe for nucleic acid detection. Inosine itself can form base pairs with all natural nucleobases (adenine, guanine, cytosine, and thymine) due to its lack of a specific hydrogen bonding pattern. However, the 2' fluoro group in 2-FI enhances its affinity for complementary sequences compared to unmodified inosine. This property allows researchers to design probes containing 2-FI at specific positions to target regions of interest in DNA or RNA molecules. The probes can then be labeled with fluorescent molecules or other detectable tags for sensitive and specific detection of target nucleic acids (). This approach is particularly useful in techniques like PCR (polymerase chain reaction) and in situ hybridization for studying gene expression, identifying pathogens, and analyzing genetic variations.

Inosine, 2-fluoro- is a modified nucleoside analog derived from inosine, where the hydroxyl group at the 2' position of the ribose sugar is replaced by a fluorine atom. Its chemical formula is C10H11FN4O5C_{10}H_{11}FN_{4}O_{5} and it is classified as a purine nucleoside. This modification enhances the stability of oligonucleotides that incorporate this compound, making it valuable in various biochemical applications .

Typical of nucleosides. It can undergo phosphorylation to form nucleotides and can also be involved in glycosylation reactions. The fluorine substitution alters its reactivity compared to standard inosine, particularly affecting hydrogen bonding interactions with complementary nucleic acids. This results in increased thermal stability of duplex structures formed with oligonucleotides containing 2-fluoro-inosine .

The biological activity of inosine, 2-fluoro- includes its role as a building block for nucleic acids and its potential therapeutic applications. It has been shown to enhance the stability and selectivity of oligonucleotides, which are crucial for applications in gene therapy and antisense oligonucleotide design. Additionally, it may exhibit anti-inflammatory properties and has been studied for its effects on cellular signaling pathways .

Inosine, 2-fluoro- can be synthesized through several methods:

  • Fluorination of Inosine: Direct fluorination of inosine using fluorinating agents.
  • Nucleoside Modification: Incorporating fluorinated ribose during the synthesis of nucleosides.
  • Phosphoramidite Chemistry: Utilizing phosphoramidite derivatives to introduce 2-fluoro-inosine into oligonucleotide sequences during solid-phase synthesis .

These methods allow for the efficient production of 2-fluoro-inosine for research and therapeutic applications.

Inosine, 2-fluoro- has numerous applications:

  • Oligonucleotide Synthesis: Used in the design of more stable and selective oligonucleotides for diagnostics and therapeutics.
  • Gene Therapy: Enhances the efficacy of antisense oligonucleotides by improving hybridization properties.
  • Microbial Diversity Studies: Employed in universal primers for polymerase chain reaction amplification to study complex microbial communities .
  • Potential Drug Development: Investigated for its role in developing new drugs targeting various diseases due to its modified biological properties .

Research indicates that inosine, 2-fluoro- interacts differently with nucleic acid bases compared to standard inosine. The presence of fluorine alters hydrogen bonding patterns, leading to increased stability in duplex formation. Studies have shown that oligonucleotides containing 2-fluoro-inosine exhibit enhanced binding affinities and thermal stability, which can be critical for their effectiveness in biological assays and therapeutic applications .

Several compounds are structurally related to inosine, 2-fluoro-. Here are some notable examples:

Compound NameStructure ModificationUnique Features
InosineNo modificationsNatural nucleoside involved in purine metabolism
2-FluoroadenosineFluorination at the 2-positionPotential therapeutic agent with antiviral properties
2'-Deoxy-2'-fluoroinosineDeoxyribose structure with fluorinationIncreased stability; used in antisense oligonucleotides
GuanosineNo fluorinationAnother natural purine nucleoside

Inosine, 2-fluoro- is unique due to its specific modification that enhances oligonucleotide stability while retaining functionality as a nucleoside analog. This makes it particularly useful in molecular biology and therapeutic contexts .

The exploration of fluorinated nucleosides began in the mid-20th century, driven by efforts to modify nucleoside structures for therapeutic applications. Early work focused on introducing fluorine at the 2′-position to mimic the 2′-hydroxyl group in RNA while improving nuclease resistance. Key milestones include:

  • 1960s: Synthesis of 2′-fluoro derivatives of uridine and cytidine via hydrogen fluoride treatment of 2,2′-anhydronucleosides.
  • 1970s–1980s: Development of methods using reagents like diethylaminosulfur trifluoride (DAST) for direct fluorination of nucleosides.
  • 1990s: Identification of 2′-fluoro nucleosides as antiviral candidates, including 2′-fluorocytidine (FdC) for hepatitis C treatment.

Structural Relationship to Endogenous Inosine

2-Fluoroinosine differs from inosine by the replacement of the 2′-hydroxyl group with fluorine. This substitution impacts:

  • Conformational Rigidity: Fluorine’s electronegativity restricts ribose pucker, favoring a North-type conformation.
  • Hydrogen Bonding: The absence of a 2′-OH alters base pairing and stacking interactions, potentially affecting its role as a universal base.

X-ray Crystallography Data

The crystal structure of 2'-deoxy-2'-fluoroinosine monohydrate has been comprehensively determined through single-crystal X-ray diffraction analysis, providing fundamental insights into the molecular architecture of this fluorinated nucleoside derivative [1]. The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with precise unit cell dimensions of a = 33.291(3) Å, b = 10.871(1) Å, and c = 6.897(1) Å, yielding a total volume of 2496.1(5) ų [1]. The molecular formula is established as C₁₀H₁₁FN₄O₄·H₂O with a molecular weight of 288.23 g/mol [1].

The asymmetric unit contains two independent nucleoside molecules and two water molecules, with the structure refined to a residual R factor of 0.095 [1]. The calculated density of 1.534 Mg/m³ closely matches the observed density of 1.541(3) Mg/m³, confirming the structural accuracy [1]. The crystallographic analysis reveals that the two independent molecules in the asymmetric unit exhibit distinct conformations about the glycosidic bond while maintaining similar structural features in other molecular regions [1].

PropertyValue
Molecular FormulaC₁₀H₁₁FN₄O₄·H₂O
Molecular Weight288.23 g/mol
Space GroupP2₁2₁2₁
Unit Cell Dimensions a33.291(3) Å
Unit Cell Dimensions b10.871(1) Å
Unit Cell Dimensions c6.897(1) Å
Volume2496.1(5) ų
Crystal SystemOrthorhombic
Density (calculated)1.534 Mg/m³
Density (observed)1.541(3) Mg/m³
Residual R factor0.095

The molecular conformation analysis reveals significant stereochemical distinctions between the two crystallographically independent molecules [1]. Molecule A adopts a syn conformation with a glycosidic torsion angle χ of -123°, while molecule B assumes an anti conformation with χ = 56° [1]. Both molecules maintain a gauche+ conformation for the exocyclic C(4')-C(5') bond, with torsion angles of 68° and 50° for molecules A and B, respectively [1].

The sugar ring pucker analysis demonstrates that both molecules exhibit twisted conformations characterized by pseudorotation phase angles P of 29° for molecule A and 41° for molecule B [1]. These values correspond to C(3')-endo-C(4')-exo pucker for molecule A and C(4')-exo-C(3')-endo pucker for molecule B [1]. The maximum torsion angles Tm are 38° and 44° for molecules A and B, respectively [1].

ParameterMolecule AMolecule B
Glycosidic Bond (χ)-123°56°
Exocyclic Bond (γ)68°50°
Pseudorotation Phase (P)29°41°
Maximum Torsion (Tm)38°44°
Sugar PuckerC(3')-endo-C(4')-exoC(4')-exo-C(3')-endo

Comparative Analysis with Hypoxanthine Derivatives

The structural comparison of 2'-deoxy-2'-fluoroinosine with related hypoxanthine derivatives reveals distinctive conformational preferences induced by fluorine substitution [1]. When compared to inosine dihydrate crystals, which exhibit C(2')-endo type pucker with pseudorotation phase angles of 163° and 150° for the two independent molecules, 2'-deoxy-2'-fluoroinosine demonstrates a marked preference for C(3')-endo type conformations [1].

The comparative analysis extends to other 2'-fluoronucleosides, revealing a consistent pattern where fluorine substitution biases the sugar ring toward C(3')-endo type pucker rather than the C(2')-endo type observed in unmodified nucleosides [1]. This conformational preference is characterized by pseudorotation phase angles that are appreciably higher than those of 2'-unmodified ribonucleosides and deoxynucleosides [1].

CompoundGlycosidic Bond (χ)Sugar Pucker (P)Pucker Type
2'-Deoxy-2'-fluoroinosine (A)-123°29°C(3')-endo-C(4')-exo
2'-Deoxy-2'-fluoroinosine (B)56°41°C(4')-exo-C(3')-endo
Inosine dihydrate (A)121°163°C(2')-endo
Inosine dihydrate (B)48°150°C(2')-endo-O(1')-exo
Inosine12°C(3')-endo-C(2')-exo
2'-Deoxy-2'-fluorouridine54°71°C(4')-exo-O(1')-endo
2'-Deoxy-2'-fluorocytidine29°22°C(3')-endo

The fluorine substitution introduces several intramolecular interactions that influence the overall molecular conformation [1]. Notably, molecule A exhibits a rare hydrogen-bonding-like interaction between C(3')-H(3') and N(3), with distances of 2.38 Å for H(3')...N(3) and 3.14 Å for C(3')...N(3), and an angle of 123° [1]. This interaction may contribute to the stabilization of the syn conformation observed in molecule A [1].

The C(2')-F bond distances of 1.40 Å and 1.41 Å in molecules A and B are only slightly shorter than typical C(2')-O(2') hydroxyl bonds, despite fluorine's smaller van der Waals radius compared to oxygen [1]. This structural feature, combined with the electronegative nature of fluorine, creates unique stereoelectronic effects that distinguish 2'-fluorinated nucleosides from their natural counterparts [2] [3].

Synthetic Methodologies

Chemoenzymatic Synthesis via Adenosine Deaminase

Adenosine deaminase represents a critical enzyme in purine metabolism, catalyzing the irreversible hydrolytic deamination of adenosine nucleosides to inosine nucleosides and ammonia [4] [5]. The enzyme exhibits a sophisticated mechanism involving two distinct stages: nucleophilic addition of water to the purine C6-carbon forming a tetrahedral intermediate, followed by elimination of ammonia from this intermediate [4].

The active site architecture of adenosine deaminase contains a zinc ion coordinated by five atoms from histidine residues at positions 15, 17, and 214, along with aspartate 295 and the substrate molecule [5]. This zinc cofactor is essential for catalytic activity and plays a crucial role in the deamination mechanism [5]. The enzyme demonstrates remarkable substrate specificity, with glutamate 217 serving as a proton shuttle by deprotonating water and donating protons to the N1 position of the substrate [4].

For chemoenzymatic synthesis of 2'-deoxy-2'-fluoroinosine, the process typically begins with 2'-deoxy-2'-fluoroadenosine as the substrate [1]. The adenosine deaminase-catalyzed conversion proceeds through nitrite deamination, effectively transforming the amino group at the C6 position of the adenine base to a carbonyl group, thereby generating the hypoxanthine moiety characteristic of inosine [1]. This enzymatic approach offers advantages in terms of regioselectivity and mild reaction conditions compared to purely chemical methods.

The substrate binding in adenosine deaminase involves nine hydrogen bonds that stabilize the adenosine molecule within the active site [5]. The carboxyl group of glutamate 217 forms a hydrogen bond with N1 of the substrate, while aspartate 296 interacts with N7 [5]. The enzyme's ability to accommodate fluorinated substrates depends on the spatial arrangement of these binding interactions and the electronic effects introduced by fluorine substitution [2].

Recent studies have expanded the scope of adenosine deaminase applications to include various fluorinated adenosine derivatives, demonstrating the enzyme's versatility in processing modified nucleosides [6]. The incorporation of fluorine at the 2' position alters the conformational dynamics of the substrate, potentially affecting binding affinity and reaction kinetics [7]. Nuclear magnetic resonance studies using fluorine-19 as a site-specific probe have provided insights into the enzyme-substrate interactions and the structural changes that occur during the deamination process [6].

Phosphoramidite-Based Oligonucleotide Incorporation

The phosphoramidite method represents the gold standard for oligonucleotide synthesis, enabling the efficient incorporation of 2'-fluoroinosine into synthetic nucleic acid sequences [8] [9]. This methodology employs a four-step synthetic cycle consisting of detritylation, coupling, oxidation, and capping reactions, allowing for the sequential addition of nucleotide units in the 3' to 5' direction [8] [9].

The synthesis of 2'-fluoro-inosine-CE phosphoramidite follows established protocols for nucleoside phosphoramidite preparation [2]. The process begins with protection of the 5'-hydroxyl group using 4,4'-dimethoxytrityl chloride, followed by installation of the cyanoethyl phosphoramidite moiety at the 3' position [10]. The hypoxanthine base typically does not require additional protection due to its reduced nucleophilicity compared to other purine bases [2].

During oligonucleotide synthesis, the 2'-fluoroinosine phosphoramidite requires a coupling time of approximately 3 minutes, which is slightly longer than standard DNA phosphoramidites [2]. This extended coupling time compensates for the stereoelectronic effects introduced by the fluorine atom, ensuring efficient incorporation into the growing oligonucleotide chain [2]. The oxidation step converts the unstable phosphite triester to a stable phosphate triester, maintaining the integrity of the internucleotide linkage [9].

The incorporation of 2'-fluoroinosine into oligonucleotides significantly enhances their biological properties [11]. The electronegative fluorine atom influences the conformational dynamics of the nucleic acid, providing improved binding affinity and resistance to nuclease degradation [11]. Studies using circular dichroism and thermal melting analyses have demonstrated that 2'-fluoroinosine-modified sequences adopt stable helical structures resembling A-form conformations rather than pure RNA structures .

Deprotection of oligonucleotides containing 2'-fluoroinosine follows standard protocols, though heating in concentrated ammonia methylamine solution should be avoided to prevent degradation [2]. The modified oligonucleotides maintain the universal base-pairing properties of inosine while exhibiting enhanced duplex stability [11]. The base-pairing interactions follow the order I-C > I-A > I-T ≈ I-G, with the first three pairs adopting standard anti-anti conformations [2].

Halogenation Techniques for C-2 Position Modification

The direct halogenation of nucleosides at the C-2 position requires sophisticated synthetic strategies that overcome the inherent reactivity challenges associated with these transformations [13] [14]. Recent advances in nucleotide halogenases have provided enzymatic alternatives to traditional chemical fluorination methods [13]. The discovery of iron(II)/alpha-ketoglutarate-dependent nucleotide halogenases represents a significant breakthrough in direct C2'-halogenation methodology [13].

Iron(II)/alpha-ketoglutarate-dependent halogenases such as VaNTH and CtNTH demonstrate remarkable selectivity for C2'-position modification of nucleotide substrates [13]. These enzymes utilize a radical mechanism involving the homolytic cleavage of alpha-ketoglutarate to generate high-valent iron-oxo intermediates capable of abstracting hydrogen atoms from the C2' position [13]. The resulting carbon-centered radical intermediate subsequently reacts with halide anions to form the desired halogenated product [13].

Chemical fluorination approaches traditionally employ reagents such as diethylaminosulfur trifluoride for the direct conversion of hydroxyl groups to fluorine [15]. The mechanism involves nucleophilic attack by the hydroxyl oxygen on the sulfur center, followed by displacement of fluoride and inversion of stereochemistry [15]. However, these methods often suffer from harsh reaction conditions and limited functional group tolerance [14].

Novel methodologies for site-selective C-H fluorination under visible light irradiation have emerged as promising alternatives [16]. These photochemical approaches utilize N-F fluorinating reagents in combination with silane reducing agents to achieve metal-free fluorination under mild conditions [16]. The process involves homolytic cleavage of the N-F bond under blue light irradiation, generating fluorine radicals that selectively attack electron-rich C-H bonds [16].

The use of N-halosuccinimides as halogenating agents in ionic liquid media provides another efficient route for C-5 halogenation of pyrimidine-based nucleosides [14] [17]. This methodology operates without catalysts and allows for recovery and reuse of the ionic liquid medium [14]. While primarily developed for pyrimidine nucleosides, similar principles can be adapted for purine systems with appropriate modifications [18].

Inosine monophosphate dehydrogenase demonstrates notable substrate specificity characteristics when interacting with 2-fluoro-inosine 5'-monophosphate (2-F-IMP). The substrate specificity of Inosine Monophosphate Dehydrogenase is fairly typical for nucleotide-utilizing enzymes, with substitutions at the phosphate group being well tolerated [1]. The enzyme exhibits remarkable versatility in accommodating various substrate modifications, including 2'-deoxy-inosine monophosphate and ara-inosine monophosphate, which are also processed as good substrates [1].

Human type II inosine monophosphate dehydrogenase catalyzes the conversion of both 2-fluoro- and 2-chloroinosine 5'-monophosphate to xanthosine 5'-monophosphate [2]. The kinetic parameters for the dehalogenation reactions have been determined and show distinct differences from the normal dehydrogenation reaction. For 2-fluoro-inosine monophosphate, the catalytic efficiency is characterized by a kcat of 0.058 s-1 and a Km of 62 μM, compared to the normal inosine monophosphate substrate which exhibits a kcat of 0.25 s-1 and a Km of 4.1 μM [2].

The enzyme demonstrates broad substrate tolerance with modifications of the hypoxanthine ring, including 6-thio-inosine monophosphate and 8-aza-inosine monophosphate, which are also processed as good substrates [1]. This flexibility in substrate recognition highlights the enzyme's ability to accommodate structural variations while maintaining catalytic competence.

Table 1: Biochemical Properties of Inosine, 2-fluoro-

PropertyValue/Description
Molecular FormulaC₁₀H₁₁FN₄O₅
Molecular Weight (g/mol)286.22
CAS Number13276-42-1
IUPAC Name9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-fluoro-1H-purin-6-one
Base Pairing PreferenceI-C > I-A > I-G ≈ I-T
Hydrogen Bond Donors2 (N1-H, O6)
Hydrogen Bond Acceptors4 (N3, N7, O2, F)
Electronic Effect of FluorineElectron-withdrawing, alters pKa values

Table 2: Inosine Monophosphate Dehydrogenase Substrate Specificity

Substratekcat (s⁻¹)Km (μM)NAD⁺ RequiredMechanism
Inosine Monophosphate (natural)0.254.1YesDehydrogenation
2-Fluoro-Inosine Monophosphate0.05862NoDehalogenation
2-Chloro-Inosine Monophosphate0.04948NoDehalogenation
2-Deoxy-Inosine MonophosphateSimilar to IMPComparableYesDehydrogenation
ara-Inosine MonophosphateSimilar to IMPComparableYesDehydrogenation
6-thio-Inosine MonophosphateSimilar to IMPComparableYesDehydrogenation
8-aza-Inosine MonophosphateSimilar to IMPComparableYesDehydrogenation

Dehalogenation Mechanisms and Tetrahedral Intermediate Formation

The dehalogenation mechanism of 2-fluoro-inosine monophosphate by inosine monophosphate dehydrogenase represents a unique enzymatic transformation that proceeds without the requirement for nicotinamide adenine dinucleotide. The dehalogenation reactions proceed without nicotinamide adenine dinucleotide, the hydride acceptor required for the oxidation of inosine monophosphate, the normal substrate of the enzyme [2]. This distinctive mechanism demonstrates the formation of a tetrahedral intermediate in the catalytic mechanism of inosine monophosphate dehydrogenase [2].

The mechanism involves nucleophilic attack by the catalytic cysteine residue (Cys319) on the C2 position of the purine ring [1]. Inosine monophosphate is bound with the glycosidic bond in the anti conformation, which places C2 away from the sugar ring, facilitating the attack of Cys319 [1]. The reactivity of the 2-position of the purine ring is enhanced by hydrogen-bonds between the purine ring and the main chain at residues Glu408, Gly409 and Glu431 [1].

The dehydrogenase reaction may proceed via a tetrahedral intermediate, though no experimental evidence exists specifically for this point in the normal reaction [1]. However, the hydrolytic dehalogenation of 2-halo-inosine monophosphates without a requirement for nicotinamide adenine dinucleotide demonstrates the formation of a tetrahedral intermediate in the catalytic mechanism [2]. The formation of tetrahedral intermediates results from nucleophilic addition to a carbonyl group, with the stability of tetrahedral intermediate depending on the ability of the groups attached to the new tetrahedral carbon atom to leave with the negative charge [3].

Formation of xanthosine monophosphate from 2-fluoro-inosine monophosphate yielded stoichiometric amounts of fluoride anion, confirming the dehalogenation mechanism [2]. The tetrahedral intermediate formation represents a critical step where the initially trigonal planar geometry around the carbon atom transforms to tetrahedral geometry [4]. This conformational change is essential for the subsequent elimination of the halogen substituent.

The catalytic mechanism demonstrates that Cys319 is unusually nucleophilic, yet its pKa appears to be unperturbed [1]. Thr321 appears to perform the function of activating the thiol, as mutation of Thr321 decreases the rate of both hydride transfer and hydrolysis by a factor of approximately 20 [1]. This activation mechanism is crucial for the nucleophilic attack that initiates tetrahedral intermediate formation.

Hydrogen Bonding Patterns with Nucleic Acid Bases

The hydrogen bonding patterns of 2-fluoro-inosine with nucleic acid bases represent a critical aspect of its biochemical behavior and base pairing specificity. Inosine is considered a universal base, as it can interact with each of the standard bases via two hydrogen bonds [5]. The interactions in order of decreasing stability are I-C > I-A > I-T ≈ I-G, with the first three pairs being standard anti-anti interactions, whereas the last pair is an unusual I(syn) – G(anti) interaction [5].

The base pairing between inosine and cytosine is possible by forming two hydrogen bonds as in A–U pairs instead of the three that occur in G–C base pairs [6]. This was confirmed in a crystal structure of the ribosomal decoding center, which shows that an I·C pair is the same as a canonical G–C base pair except for the missing N2–O2 hydrogen bond [6]. The structure shows that inosine and cytosine residues shift slightly from the original A·C conformation in order to form two hydrogen bonds, resulting in enhanced stability [6].

For RNA duplexes, the thermodynamic stability demonstrates the hierarchy I/C > I/T/U > I/A > I/G for both DNA and RNA, where I/T or I/U shows higher thermal stability than I/A [7]. The difference in the melting temperature of rI/rC and rI/rG is 9.64 °C with a ΔG of 1.98 kcal/mol [7]. These results explain the dominant G-readout patterns observed in sequencing data while providing insights into the tolerance of I/G base-pairs.

The incorporation of fluorine at the 2-position of inosine introduces additional complexity to the hydrogen bonding patterns. 2'-Fluoro-RNA shows increased Watson-Crick H-bonding strength, as evidenced by changes in chemical shifts and scalar coupling constants [8]. The stronger electronegativity of the 2'-fluoro substituent compared to 2'-OH can reasonably be expected to further polarize nucleobase functions [8].

Table 3: Hydrogen Bonding Patterns with Nucleic Acid Bases

Base PairHydrogen BondsRelative StabilityThermodynamic Effect (ΔΔG)
Inosine-Cytosine (I-C)2 (O6-N4, N1-N3)HighestReference
Inosine-Adenosine (I-A)2 (O6-N6, N1-N1)Intermediate+0.8 to +1.2 kcal/mol
Inosine-Guanosine (I-G)2 (O6-O6, N1-N7)Lower+1.5 to +2.0 kcal/mol
Inosine-Thymine (I-T)2 (O6-O4, N1-N3)Lower+1.5 to +2.0 kcal/mol
2-Fluoro-Inosine-Cytosine2 (modified by F effect)Enhanced by FVariable
2-Fluoro-Inosine-Adenosine2 (modified by F effect)Enhanced by FVariable

Thermodynamic Stability of I-C vs. I-A Pairing

The thermodynamic stability of inosine-cytosine versus inosine-adenosine pairing reveals fundamental differences in hydrogen bonding strength and molecular recognition. Based on the data reported, a duplex containing an internal I·C pair is 2.0 ± 0.6 kcal/mol less stable than the same duplex containing an internal G–C pair, suggesting that the N2 amino of G to O2 carbonyl of C hydrogen bond contributes approximately -2.0 kcal/mol [6]. However, this appears to be sequence dependent, with experimental values ranging from –0.8 to –3.2 kcal/mol [6].

The thermodynamic comparison demonstrates that inosine-cytosine pairing consistently shows the highest stability among all inosine base pairs. The UV-thermal melting temperature study shows higher thermal stability in duplex RNA than DNA/RNA hybrid, which is consistent with other reported studies [7]. This enhanced stability can be attributed to the presence of an additional 2′-OH group that positions duplex RNAs in a stabilized A form with an extended water network of hydration effect along its minor groove [7].

The inosine base pair hierarchy is similar in both RNA duplexes and RNA/DNA hybrid, with the stability trend I/C > I/T/U > I/A > I/G being consistent across different nucleic acid systems [7]. The difference in melting temperature for rI/dC and rI/dG is 12.56 °C with a reduction in ΔG of 3.67 kcal/mol, while the difference in melting temperature for rI/rC and rI/rG is 9.64 °C with a ΔG of 1.98 kcal/mol [7].

For 2-fluoro-inosine, the electronic effects of the fluorine substituent further modulate these thermodynamic relationships. The electronic effect of 2-fluoro can be explained in terms of changes in pKa and charge distribution on the adenine base [9]. The introduction of an electronegative fluorine atom at the 2 position has been reported to dramatically lower the pKa of the N1 atom of adenosine-based compounds (more than 100-fold) [9]. This electronic perturbation affects the hydrogen bonding capabilities and alters the relative stabilities of base pairs involving 2-fluoro-inosine.

XLogP3

-0.8

Dates

Last modified: 04-14-2024

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